molecular formula C16H14N2O4S B11680770 3-(4-Methoxyphenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one

3-(4-Methoxyphenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one

Cat. No.: B11680770
M. Wt: 330.4 g/mol
InChI Key: JCLDSKJWYOMLMO-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone ring substituted with methoxyphenyl and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxybenzaldehyde with 4-nitrobenzylamine to form an imine intermediate, which then undergoes cyclization with thioglycolic acid under acidic conditions to yield the desired thiazolidinone .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can yield the corresponding amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like halides or amines can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, while the thiazolidinone ring may interact with specific proteins or enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one
  • 3-(4-Methoxyphenyl)-2-(4-aminophenyl)-1,3-thiazolidin-4-one
  • 3-(4-Methoxyphenyl)-2-(4-chlorophenyl)-1,3-thiazolidin-4-one

Uniqueness

This compound is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups within the thiazolidinone framework allows for diverse chemical modifications and applications .

Properties

Molecular Formula

C16H14N2O4S

Molecular Weight

330.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H14N2O4S/c1-22-14-8-6-12(7-9-14)17-15(19)10-23-16(17)11-2-4-13(5-3-11)18(20)21/h2-9,16H,10H2,1H3

InChI Key

JCLDSKJWYOMLMO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(SCC2=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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